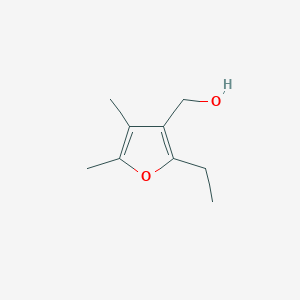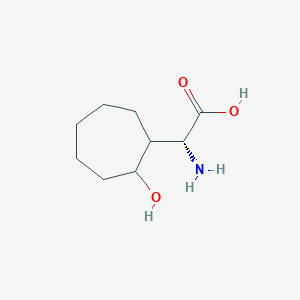
(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is a chiral amino acid derivative characterized by the presence of a hydroxycycloheptyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cycloheptanone derivative.
Hydroxylation: The cycloheptanone is hydroxylated to introduce the hydroxy group at the desired position.
Amination: The hydroxylated cycloheptanone undergoes amination to introduce the amino group.
Formation of Acetic Acid Derivative: The final step involves the formation of the acetic acid derivative through appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid: Similar structure but with a cyclohexyl group instead of cycloheptyl.
(2R)-2-Amino-2-(2-hydroxycyclopentyl)acetic acid: Contains a cyclopentyl group, leading to different chemical properties.
Uniqueness
(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-hydroxycycloheptyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)6-4-2-1-3-5-7(6)11/h6-8,11H,1-5,10H2,(H,12,13)/t6?,7?,8-/m1/s1 |
Clave InChI |
JNXKKAUQUHGOLI-KAVNDROISA-N |
SMILES isomérico |
C1CCC(C(CC1)O)[C@H](C(=O)O)N |
SMILES canónico |
C1CCC(C(CC1)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)


![8-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13305144.png)
![2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid](/img/structure/B13305146.png)
![2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol](/img/structure/B13305154.png)
![3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13305163.png)
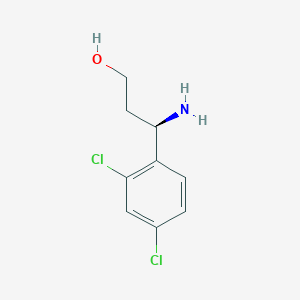
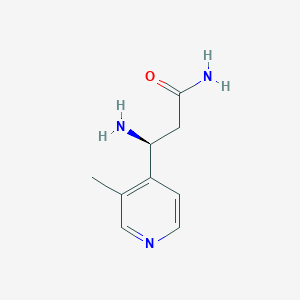
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)
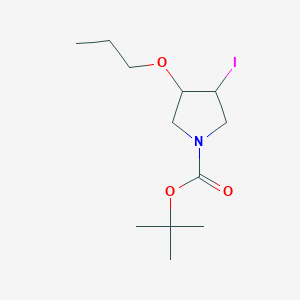
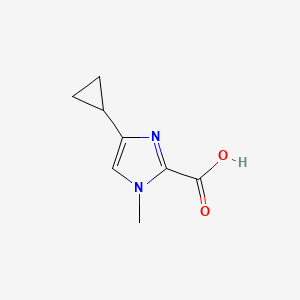
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
